3-Bromo-5-methyl-2-propoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methyl-2-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains a methyl and a propoxy substituent. It is primarily used in organic synthesis and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-propoxyphenylboronic acid typically involves the following steps:
Bromination: The starting material, 5-methyl-2-propoxyphenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-2-propoxyphenylboronic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form phenolic derivatives or reduction reactions to remove the bromine atom.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0))
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., dichloromethane, tetrahydrofuran)
Oxidizing agents: (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reducing agents: (e.g., lithium aluminum hydride, sodium borohydride)
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling
Phenolic derivatives: from oxidation
Aminated derivatives: from nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-methyl-2-propoxyphenylboronic acid is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and natural products.
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit proteases and other enzymes
Industry: In the industrial sector, this compound can be used in the development of advanced materials, pharmaceuticals, and agrochemicals. Its ability to form stable carbon-boron bonds makes it valuable in the design of new functional materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-methyl-2-propoxyphenylboronic acid primarily involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The bromine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-methyl-2-methoxyphenylboronic acid
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
Comparison: 3-Bromo-5-methyl-2-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its solubility and reactivity compared to its methoxy and ethoxy analogs. The propoxy group can provide different steric and electronic effects, making this compound distinct in its chemical behavior and applications .
Biologische Aktivität
3-Bromo-5-methyl-2-propoxyphenylboronic acid (CAS No. 870718-02-8) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as a versatile building block in organic synthesis and has been implicated in various biochemical pathways, particularly through its interactions with enzymes and cellular processes.
This compound features a bromine atom, a propoxy group, and a boronic acid moiety, which contribute to its reactivity and biological activity. The compound's molecular formula is C10H14BBrO3, and its structure can be represented as follows:
This unique arrangement allows for participation in various chemical reactions, including nucleophilic substitutions and coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction.
Reactivity : The bromine atom in this compound can undergo nucleophilic substitution, while the boronic acid group can form reversible covalent bonds with diols. This reactivity is crucial for its role in synthesizing bioactive compounds and inhibitors.
Biological Interactions : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites. This characteristic is significant in developing therapeutic agents targeting specific pathways involved in diseases such as cancer and inflammation.
Enzyme Inhibition
Research indicates that compounds similar to this compound have been utilized to inhibit various kinases, including p38α mitogen-activated protein kinase. This inhibition can lead to reduced inflammatory responses by modulating cytokine release.
Case Studies
- Inflammation Models : In animal models, the administration of boronic acid derivatives has shown promise in reducing inflammation markers. For example, studies demonstrated that these compounds effectively inhibited pro-inflammatory cytokines, suggesting a therapeutic potential for conditions like rheumatoid arthritis.
- Cancer Research : The compound's ability to inhibit specific kinases has been explored in cancer research. Inhibition of the p38α pathway has been linked to decreased tumor growth in preclinical models of prostate cancer .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Boronic acid derivative; inhibits kinases | Anti-inflammatory effects |
3-Bromo-5-methyl-2-methoxyphenylboronic acid | Similar structure; methoxy group instead of propoxy | Potentially similar enzyme inhibition |
3-Bromo-5-methoxyphenylboronic acid | Lacks propoxy group; different solubility properties | Varies in biological activity |
The presence of the propoxy group in this compound enhances its solubility and may influence its interaction with biological targets compared to its methoxy analogs .
Eigenschaften
IUPAC Name |
(3-bromo-5-methyl-2-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLCLUBYCOQMKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)Br)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401464 |
Source
|
Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-02-8 |
Source
|
Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.